![molecular formula C24H23N3O4S B6522406 N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide CAS No. 951486-98-9](/img/structure/B6522406.png)
N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
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Description
The compound is a derivative of benzyl acetamide, which is a type of amide. Amides are a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is further linked to a benzyl group (a benzene ring attached to a CH2 group) and a complex group containing a 2,4-dimethylphenyl group and a 1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyl amine with an acylating agent derived from the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . The exact details would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the amide group, and the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . The presence of these groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield an amine and a carboxylic acid . The benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzyl group, the amide group, and the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . For example, the compound would likely exhibit polarity due to the presence of the amide group, and this could influence its solubility in different solvents.Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions . These reactions involve the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . This process is facilitated by the presence of a free radical .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have significant effects on cellular processes, potentially influencing cell signaling, metabolism, and other functions .
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is acting .
properties
IUPAC Name |
N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-12-13-20(18(2)14-17)27-24(29)26(21-10-6-7-11-22(21)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKPCWIMPHRARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide |
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